molecular formula C7H15ClN2O B12817906 (S)-6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

(S)-6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

Cat. No.: B12817906
M. Wt: 178.66 g/mol
InChI Key: IGUDPDKDLQNLEA-RGMNGODLSA-N
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Description

(S)-6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound features a piperidinone ring substituted with an aminomethyl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride typically involves the Mannich reaction, which is a condensation reaction of ammonia or a primary or secondary amine with formaldehyde and a compound containing at least one hydrogen atom of pronounced reactivity . The reaction conditions often include the use of hydrochloride salts to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

(S)-6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (S)-6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is unique due to its specific piperidinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various specialized applications in research and industry .

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

(6S)-6-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-9-6(5-8)3-2-4-7(9)10;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1

InChI Key

IGUDPDKDLQNLEA-RGMNGODLSA-N

Isomeric SMILES

CN1[C@@H](CCCC1=O)CN.Cl

Canonical SMILES

CN1C(CCCC1=O)CN.Cl

Origin of Product

United States

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